[3-(1-Methylbutoxy)phenyl]amine
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Overview
Description
3-(Pentan-2-yloxy)aniline is an organic compound with the molecular formula C11H17NO. It belongs to the class of anilines, which are aromatic amines derived from benzene. This compound is characterized by the presence of a pentan-2-yloxy group attached to the aniline ring, making it a unique derivative with specific chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentan-2-yloxy)aniline typically involves the reaction of aniline with pentan-2-ol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where aniline reacts with an alkyl halide (such as pentan-2-yl chloride) under basic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of 3-(Pentan-2-yloxy)aniline can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The process involves the use of aniline and pentan-2-yl chloride in the presence of a base such as sodium hydroxide, with the reaction being carried out at elevated temperatures to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
3-(Pentan-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated and nitrated aniline derivatives.
Scientific Research Applications
3-(Pentan-2-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Pentan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, which lacks the pentan-2-yloxy group.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
2,4,6-Tribromoaniline: An aniline derivative with three bromine atoms attached to the aromatic ring.
Uniqueness
3-(Pentan-2-yloxy)aniline is unique due to the presence of the pentan-2-yloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and modifies its reactivity compared to other aniline derivatives .
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-pentan-2-yloxyaniline |
InChI |
InChI=1S/C11H17NO/c1-3-5-9(2)13-11-7-4-6-10(12)8-11/h4,6-9H,3,5,12H2,1-2H3 |
InChI Key |
QSQATXMXDDWAMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC1=CC=CC(=C1)N |
Origin of Product |
United States |
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